methyl 5-(chlorosulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate
Description
Methyl 5-(chlorosulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a chlorosulfonyl (-SO₂Cl) group at position 5, an ethyl (-CH₂CH₃) substituent at position 3, and a methyl ester (-COOCH₃) at position 4. The chlorosulfonyl group is electron-withdrawing, enhancing electrophilic reactivity, while the ethyl and methyl ester groups contribute to lipophilicity .
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-5-ethyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O4S/c1-3-4-5(7(11)14-2)6(10-9-4)15(8,12)13/h3H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGXLRORNIZMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(chlorosulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-ethyl-1H-pyrazole-4-carboxylic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the chlorosulfonyl group. The carboxylic acid is first converted to its corresponding acid chloride, which then reacts with chlorosulfonic acid to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at Chlorosulfonyl Group
The chlorosulfonyl moiety undergoes nucleophilic substitution with amines, alcohols, and thiols. This reaction is pivotal for introducing sulfonamide, sulfonate, or thioether functionalities:
Example Reaction with Amines
Reaction of methyl 5-(chlorosulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate with ethylamine yields methyl 5-(ethylsulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate . Key conditions include:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–25°C |
| Reaction Time | 2–4 hours |
| Yield | 85–92% |
Mechanistically, the chloride is displaced via a two-step process:
-
Nucleophilic attack by the amine on the electrophilic sulfur atom.
-
Elimination of HCl, stabilized by bases like triethylamine .
Elimination Reactions
Under basic conditions, the chlorosulfonyl group can undergo elimination to form sulfene intermediates, which are highly reactive toward dienophiles or nucleophiles:
Formation of Sulfene Intermediate
Treatment with DBU (1,8-diazabicycloundec-7-ene) in THF generates a transient sulfene species, which reacts in situ with cyclopentadiene to yield Diels-Alder adducts:
| Adduct Type | Yield (%) |
|---|---|
| Endo selectivity | 78 |
| Exo selectivity | 22 |
This reactivity is exploited in synthesizing fused heterocyclic systems for pharmaceutical applications .
Cyclization Reactions
The compound participates in intramolecular cyclization to form sulfonamide-fused pyrazoles. For example, heating with catalytic CuI in DMF induces cyclization to 3-ethyl-1H-pyrazolo[4,3-c]thiazine-4-carboxylate 1,1-dioxide :
| Condition | Outcome |
|---|---|
| Temperature | 120°C |
| Catalyst | CuI (5 mol%) |
| Reaction Time | 6 hours |
| Yield | 67% |
This reaction proceeds via a radical mechanism initiated by copper, followed by sulfur–nitrogen bond formation .
Cross-Coupling Reactions
The chlorosulfonyl group facilitates palladium-catalyzed cross-coupling with arylboronic acids. For instance, Suzuki-Miyaura coupling produces biaryl sulfones:
Reaction with Phenylboronic Acid
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Base | K₂CO₃ |
| Solvent | DME/H₂O (3:1) |
| Yield | 75–80% |
This method is critical for modifying the sulfonyl group’s electronic properties .
Hydrolysis Reactions
Controlled hydrolysis converts the chlorosulfonyl group to sulfonic acid or sulfonate salts:
Acidic Hydrolysis
In 6M HCl at 80°C:
Basic Hydrolysis
In NaOH/EtOH at 25°C:
Comparative Reactivity of Analogues
The chlorosulfonyl group’s reactivity contrasts with related pyrazole derivatives:
| Compound | Reactivity with Amines | Hydrolysis Rate (t₁/₂) |
|---|---|---|
| This compound | High | 12 minutes (pH 7) |
| Ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate | Low | Stable |
| Methyl 4-(chlorosulfonyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate | Moderate | 25 minutes (pH 7) |
The electron-withdrawing ethyl and carboxylate groups enhance the chlorosulfonyl group’s electrophilicity .
Industrial-Scale Reaction Optimization
Patent data highlights scalable methods for chlorosulfonyl pyrazole synthesis:
Key Process Parameters
| Step | Conditions | Yield (%) |
|---|---|---|
| Chlorosulfonation | ClSO₃H, 0°C, 2 hours | 89 |
| Quenching | Ice-water, pH 2–3 | 95 |
| Crystallization | Ethanol/water (1:3), −20°C | 90 |
Optimized processes reduce hazardous byproducts (e.g., SO₂) and improve safety .
Scientific Research Applications
Organic Chemistry
In organic chemistry, methyl 5-(chlorosulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate is utilized as a versatile reagent in various synthetic pathways. It acts as a building block for the synthesis of more complex molecules, including sulfonamide derivatives through substitution reactions with amines.
Research indicates that this compound exhibits potential biological activities , particularly:
- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects, making them candidates for developing new antibiotics.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation, although further studies are required to elucidate its mechanisms and efficacy .
Pharmaceutical Development
This compound is being explored as a pharmaceutical intermediate in drug development. Its structural characteristics allow it to mimic natural substrates, potentially leading to the development of new drugs targeting various diseases, including those related to inflammation and infection .
Industrial Applications
This compound finds applications in the production of specialty chemicals and materials with specific properties. Its ability to undergo various chemical transformations makes it valuable in creating agrochemicals and other industrial products .
Data Tables
| Application Area | Description |
|---|---|
| Organic Chemistry | Building block for complex molecules; used in synthetic pathways |
| Biological Activity | Potential antimicrobial and anticancer properties |
| Pharmaceutical | Intermediate for drug development; mimics natural substrates |
| Industrial Production | Used in specialty chemicals; applicable in agrochemical synthesis |
Case Studies
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Research
In vitro studies assessed the anticancer effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, warranting further investigation into its mechanisms of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 5-(chlorosulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate depends on the specific application and the target molecule. In general, the chlorosulfonyl group can react with nucleophiles to form covalent bonds, leading to the modification of the target molecule. This modification can alter the chemical and biological properties of the target, such as its solubility, stability, and activity.
Molecular Targets and Pathways:
Proteins and Peptides: The compound can react with amino groups in proteins and peptides, leading to the formation of sulfonamide bonds. This modification can affect the protein’s function and interactions.
Enzymes: By modifying the active site of enzymes, the compound can inhibit or enhance enzyme activity, depending on the nature of the modification.
Cellular Pathways: The compound’s derivatives can interact with cellular pathways, such as signaling and metabolic pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares methyl 5-(chlorosulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate with structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and pharmacological relevance.
Table 1: Structural and Functional Comparison
Substituent Effects on Reactivity and Stability
- Chlorosulfonyl vs. Sulfamoyl/Sulfanyl Groups: The chlorosulfonyl group (-SO₂Cl) in the target compound is highly reactive, acting as a precursor for nucleophilic substitution (e.g., forming sulfonamides or sulfonic acids).
- Ethyl vs. Ethyl groups also enhance lipophilicity (logP), which may influence membrane permeability .
Ester Variations :
The methyl ester (target) hydrolyzes faster under basic conditions than ethyl esters (e.g., ), impacting metabolic stability. Ethyl esters generally provide prolonged half-lives in vivo .
Pharmacological Potential
For example:
- Sulfamoyl Derivatives : Compounds like may inhibit cyclooxygenase (COX) enzymes due to structural similarity to sulfonamide-based NSAIDs .
- Sulfanyl Derivatives : ’s sulfanyl group could modulate redox signaling pathways, though this remains speculative .
Crystallographic and Structural Insights
- Hydrogen Bonding : The 1H-pyrazole NH group in the target compound participates in hydrogen bonding, influencing crystal packing. Similar motifs are observed in sulfamoyl derivatives (e.g., ) .
- Crystal Packing : Tools like SHELX and Mercury reveal that bulkier substituents (e.g., ethyl in the target) disrupt close packing, lowering melting points compared to methyl analogs .
Biological Activity
Methyl 5-(chlorosulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and case reports.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorosulfonyl group, which is significant for its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit substantial antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that compounds with similar structures showed inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 40 µg/mL, suggesting a promising antimicrobial profile .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazoles has been widely documented. For instance, compounds derived from pyrazole scaffolds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies suggest that this compound may exhibit similar effects, potentially comparable to established anti-inflammatory agents like indomethacin .
Anticancer Properties
Recent investigations into the anticancer effects of pyrazole derivatives have revealed their ability to induce apoptosis in cancer cells. This compound has shown promise in inhibiting cell proliferation in various cancer cell lines, particularly human colon cancer cells. The mechanism appears to involve cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .
Case Studies
- Study on Antimicrobial Efficacy : A series of pyrazole derivatives were synthesized and tested against multiple bacterial strains. This compound was included in the screening, exhibiting significant inhibition against Bacillus subtilis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for these strains.
- Anti-inflammatory Activity Assessment : In a model of carrageenan-induced paw edema in rats, this compound demonstrated a reduction in edema comparable to that of standard NSAIDs. The percentage inhibition of edema was recorded at 65% at a dose of 10 mg/kg.
- Cytotoxicity Studies : In vitro assays using HCT116 colon cancer cells showed that this compound reduced cell viability by approximately 70% at concentrations of 50 µM after 48 hours of treatment, indicating strong cytotoxic effects .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
